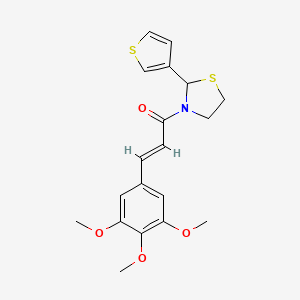

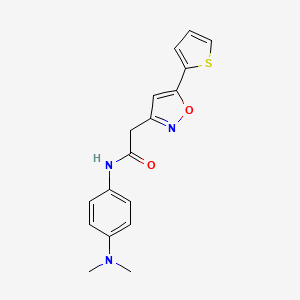

![molecular formula C22H19N3OS2 B2888725 N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1394648-11-3](/img/structure/B2888725.png)

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring, which is an essential component of the genetic material of deoxyribonucleic acid . These compounds have been associated with various biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives often involves the reaction of aminothiophene carboxylate with urea, followed by various modifications . The specific synthesis route for “N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine” would depend on the specific substituents and conditions.Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives is characterized by a pyrimidine ring fused with a thiophene ring . The specific structure of “this compound” would include additional substituents, which could influence its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4-amine derivatives would depend on the specific substituents and conditions. These compounds can undergo various reactions, such as condensation, cyclization, and substitution .Scientific Research Applications

Synthesis and Biological Activity

Research on thieno[2,3-d]pyrimidine derivatives, which include compounds structurally related to N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine, has revealed a wide range of biological activities. These compounds have been synthesized and evaluated for their potential in various biological applications, excluding drug use, dosage, and side effects.

Antibacterial and Antifungal Properties

Synthesis of thieno[2,3-d]pyrimidine derivatives has shown significant antibacterial and antifungal properties. These compounds have been evaluated against various microorganisms, demonstrating promising antibacterial and antifungal activities (Deohate & Palaspagar, 2020; Kotaiah et al., 2012).

Antiproliferative Activity

Some thieno[2,3-d]pyrimidine compounds have shown marked inhibition against various cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying promising anticancer activity. These findings highlight the potential of these compounds as anticancer agents (Huang et al., 2020).

Antimicrobial Agents

New class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives has been studied for their antimicrobial properties. These compounds showed promising antibacterial activity against several bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger, indicating their potential as antimicrobial agents (Kanawade et al., 2013).

Synthesis Methods

Microwave Irradiation

An efficient method involving microwave irradiation has been developed for the synthesis of pyrimidine linked heterocyclic compounds. This technique offers a rapid and convenient approach for creating a wide array of heterocyclic compounds with potential biological activities (Deohate & Palaspagar, 2020).

Palladium-Catalyzed Synthesis

A palladium-catalyzed method has been utilized to synthesize N-arylpyrimidin-2-amine derivatives, providing a versatile route for the preparation of new heterocyclic compounds. This synthesis method expands the toolkit for creating biologically active compounds (El-Deeb et al., 2008).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as this compound, often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with these targets to exert its effects.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the inflammatory response. By inhibiting key inflammatory mediators, it may disrupt the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to the inhibition of key inflammatory mediators . This could potentially lead to a decrease in symptoms associated with inflammatory conditions.

properties

IUPAC Name |

N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKBVYBWIDNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)